Trineophyltin hydride
Overview
Description
Trineophyltin hydride is an organotin compound characterized by the presence of three neophyl groups attached to a tin atom. The neophyl group is a bulky organic ligand, specifically 2-methyl-2-phenylpropyl. This compound is notable for its use in organic synthesis, particularly in radical reactions due to its ability to generate stannyl radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trineophyltin hydride can be synthesized through the reduction of trineophyltin chloride using lithium aluminium hydride (LiAlH4) as a reducing agent . Another method involves the hydrostannation of acetylenic systems under radical conditions . The reaction typically requires an excess of trimethyltin hydride and is carried out under free radical conditions, often initiated by azobisisobutyronitrile (AIBN) or triethylborane (Et3B) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of organotin chlorides using various reducing agents such as sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4), or poly(methylhydrosiloxane) (PMHS) .
Chemical Reactions Analysis
Types of Reactions
Trineophyltin hydride primarily undergoes radical reactions, including hydrostannation, where it adds across double or triple bonds in alkenes and alkynes . It can also participate in substitution reactions where the trineophyltin group is replaced by other functional groups .
Common Reagents and Conditions
Hydrostannation: Typically involves AIBN or Et3B as radical initiators.
Substitution: Often carried out under conditions that favor radical formation, such as the presence of light or heat.
Major Products
The major products of these reactions are typically vinylstannanes or substituted stannanes, depending on the starting materials and reaction conditions .
Scientific Research Applications
Trineophyltin hydride is used extensively in organic synthesis due to its ability to generate stannyl radicals, which are useful intermediates in the formation of carbon-carbon and carbon-heteroatom bonds . It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Additionally, its unique reactivity makes it a valuable tool in the study of radical reactions and mechanisms .
Mechanism of Action
The primary mechanism by which trineophyltin hydride exerts its effects is through the generation of stannyl radicals. These radicals can initiate a variety of radical chain reactions, including hydrostannation and substitution reactions . The bulky neophyl groups attached to the tin atom influence the reactivity and selectivity of these reactions, often leading to high stereoselectivity .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin hydride commonly used in radical reactions.
Trimethyltin hydride: Known for its use in hydrostannation reactions.
Uniqueness
Trineophyltin hydride is unique due to the presence of the bulky neophyl groups, which significantly influence its reactivity and selectivity in radical reactions . This makes it particularly useful in the synthesis of stereodefined compounds and in reactions where high selectivity is required .
Properties
InChI |
InChI=1S/3C10H13.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDXVVHZWRFINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274801 | |
Record name | CTK2A9431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63353-12-8 | |
Record name | CTK2A9431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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